molecular formula C16H32BrNO B589789 11-Bromo-N-butyl-N-methylundecanamide CAS No. 155142-81-7

11-Bromo-N-butyl-N-methylundecanamide

Cat. No.: B589789
CAS No.: 155142-81-7
M. Wt: 334.342
InChI Key: ZRFPEJFTRMIWQF-UHFFFAOYSA-N
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Description

11-Bromo-N-butyl-N-methylundecanamide is a synthetic organic compound with the molecular formula C16H32BrNO It is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecanamide chain, with butyl and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromo-N-butyl-N-methylundecanamide typically involves the bromination of an undecanamide precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-Bromo-N-butyl-N-methylundecanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

11-Bromo-N-butyl-N-methylundecanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Bromo-N-butyl-N-methylundecanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The butyl and methyl groups attached to the nitrogen atom can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    11-Bromo-N-butyl-N-methylundecanamide: Characterized by the presence of a bromine atom at the eleventh carbon.

    11-Chloro-N-butyl-N-methylundecanamide: Similar structure but with a chlorine atom instead of bromine.

    11-Iodo-N-butyl-N-methylundecanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts

Properties

IUPAC Name

11-bromo-N-butyl-N-methylundecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32BrNO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFPEJFTRMIWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701145
Record name 11-Bromo-N-butyl-N-methylundecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155142-81-7
Record name 11-Bromo-N-butyl-N-methylundecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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